molecular formula C10H25F3O2Si3 B1585753 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane CAS No. 27703-88-4

3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane

Cat. No.: B1585753
CAS No.: 27703-88-4
M. Wt: 318.55 g/mol
InChI Key: SVWGMNVDRHEOQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane typically involves the hydrosilylation reaction of heptamethyltrisiloxane with 3,3,3-trifluoropropene. This reaction is catalyzed by platinum-based catalysts, such as platinum-divinyltetramethyldisiloxane complex . The reaction conditions generally include:

    Temperature: 60-80°C

    Pressure: Atmospheric pressure

    Solvent: Toluene or other suitable organic solvents

The reaction proceeds with high selectivity and yield, producing the desired product after purification by distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as fractional distillation and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is primarily related to its ability to form stable silicon-oxygen bonds. The trifluoropropyl group enhances the compound’s hydrophobicity and chemical resistance, making it effective in modifying surfaces and interfaces. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds .

Comparison with Similar Compounds

Similar Compounds

  • Octamethyltrisiloxane
  • 3-Ethylheptamethyltrisiloxane
  • Bis(trimethylsilyloxy)ethylsilane

Uniqueness

Compared to similar compounds, 3-(3,3,3-Trifluoropropyl)heptamethyltrisiloxane is unique due to the presence of the trifluoropropyl group. This group imparts enhanced hydrophobicity, chemical resistance, and thermal stability, making it particularly valuable in applications requiring these properties .

Properties

IUPAC Name

trimethyl-[methyl-(3,3,3-trifluoropropyl)-trimethylsilyloxysilyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25F3O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)9-8-10(11,12)13/h8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWGMNVDRHEOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCC(F)(F)F)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25F3O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42557-13-1
Record name Poly[oxy[methyl(3,3,3-trifluoropropyl)silylene]], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42557-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40381108
Record name 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27703-88-4
Record name 1,1,1,3,5,5,5-Heptamethyl-3-(3,3,3-trifluoropropyl)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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